molecular formula C20H24N2O2S B2642858 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 1234920-66-1

1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine

Cat. No.: B2642858
CAS No.: 1234920-66-1
M. Wt: 356.48
InChI Key: PPYMQRDSEJTFKT-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a piperazine core substituted with a diphenylmethyl (benzhydryl) group and a cyclopropanesulfonyl group. The diphenylmethylpiperazine structure is a recognized scaffold in drug discovery. It is a direct precursor to compounds like the antihistamine cyclizine and is noted for its presence in molecules with central nervous system activity . The sulfonyl group, particularly from cyclopropanesulfonyl chloride, is a common motif used to enhance the pharmacokinetic properties of drug candidates and is frequently incorporated into molecules designed as enzyme inhibitors or receptor modulators . This molecular architecture suggests potential utility as a versatile building block in organic synthesis. Researchers can employ this compound as a critical intermediate in developing targeted bioactive molecules. Its structure is relevant for constructing potential protease inhibitors, receptor agonists/antagonists, and other pharmacologically active agents, making it a valuable tool for expanding chemical libraries in drug discovery programs . The product is provided for research purposes only and must not be used for diagnostic, therapeutic, or any human consumption. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. Store in a cool, dry, and well-ventilated place, keeping the container tightly closed .

Properties

IUPAC Name

1-benzhydryl-4-cyclopropylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-25(24,19-11-12-19)22-15-13-21(14-16-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYMQRDSEJTFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine typically involves the reaction of piperazine with cyclopropanesulfonyl chloride and diphenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or diphenylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Therapeutic Applications

  • HIV Treatment
    • The compound acts as an antagonist of the CCR5 receptor, which is crucial for HIV entry into host cells. Research indicates that it can be utilized in the treatment of AIDS and related infections, potentially offering a novel approach to managing HIV .
  • Anti-inflammatory Properties
    • Inhibition of CCR5 receptors has been linked to the modulation of inflammatory responses. This suggests that the compound may be effective in treating conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease .
  • Analgesic Activity
    • Studies have shown that piperazine derivatives can possess significant analgesic properties. The specific compound has been evaluated for its analgesic effects in animal models, demonstrating activity comparable to traditional analgesics like morphine .
  • Neuroprotective Effects
    • Preliminary research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity
    • The compound has been screened for antimicrobial efficacy against various bacterial strains, showing promising results in inhibiting growth, which could lead to applications in treating infectious diseases .

HIV Antagonism

A study focusing on the CCR5 antagonistic properties of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine demonstrated its ability to inhibit HIV-1 entry into CD4+ T cells. The compound was tested in vitro with IC50 values indicating effective inhibition at low concentrations.

Analgesic Efficacy

In experiments involving pain models, the compound showed a significant reduction in pain response compared to controls, with results suggesting that it operates through similar pathways as established analgesics .

Anti-inflammatory Mechanism

Research involving human macrophages indicated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its potential use in inflammatory disease management .

Data Tables

Application AreaObserved EffectReference
HIV TreatmentCCR5 receptor antagonism
Anti-inflammatoryReduction in cytokine levels
AnalgesicPain response reduction
AntimicrobialInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzhydryl-4-((4-Nitrophenyl)Sulfonyl)Piperazine (7c)

  • Structure : Similar core but with a nitrobenzenesulfonyl group instead of cyclopropanesulfonyl.
  • Properties : The nitro group enhances electron-withdrawing effects, reducing basicity (pKa ~6.2) compared to cyclopropanesulfonyl derivatives (predicted pKa ~7.5) .

1-(Trifluoromethylsulfonyl)-4-(Diphenylmethyl)Piperazine Derivatives

  • Structure : Trifluoromethylsulfonyl group increases electronegativity and metabolic resistance.
  • Synthesis : Prepared via trifluoromethanesulfonylation of piperazine intermediates under mild conditions (e.g., triethylamine, CH₂Cl₂) .
  • Activity : Derivatives exhibit potent 5-HT2A receptor antagonism (Ki = 21–2584 nM), with selectivity influenced by sulfonyl substituent size and electronics .

1-(Methylsulfonyl)-4-(Diphenylmethyl)Piperazine

  • Structure : Smaller methylsulfonyl group reduces steric hindrance.
  • Metabolism : Prone to oxidative demethylation in liver microsomes, unlike cyclopropanesulfonyl analogs, which resist degradation due to the stable cyclopropane ring .

Non-Sulfonyl Piperazine Analogs

Cinnarizine (1-(Diphenylmethyl)-4-Cinnamylpiperazine)

  • Structure : Replaces sulfonyl with a cinnamyl group.
  • Activity : Calcium channel blocker with antihistaminic properties; used for vertigo and migraine prophylaxis. Exhibits lower 5-HT2A affinity (Ki > 10 μM) compared to sulfonyl derivatives .
  • Metabolism : Rapid N-dealkylation in rodents, leading to shorter half-life (t₁/₂ = 2.1 hrs) versus sulfonyl analogs (t₁/₂ = 6–8 hrs) .

Flunarizine (1-[Bis(4-Fluorophenyl)Methyl]-4-Cinnamylpiperazine)

  • Structure: Fluorinated diphenylmethyl group enhances lipophilicity (logP = 5.8 vs. 4.9 for non-fluorinated analogs).
  • Activity: Prolonged CNS activity due to fluorination; used for migraine prophylaxis. Demonstrates CYP2D-mediated metabolism, unlike non-fluorinated analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Piperazine Derivatives

Compound logP pKa Solubility (mg/mL) Metabolic Stability (t₁/₂, hrs)
1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine (Predicted) 3.9 7.5 0.12 7.2
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine 4.5 6.2 0.08 5.8
Cinnarizine 4.9 8.1 0.05 2.1
Flunarizine 5.8 7.8 0.03 9.4

Table 2: Receptor Binding Affinities

Compound 5-HT2A (Ki, nM) D3 (Ki, nM) Acetylcholinesterase (IC₅₀, μM)
This compound (Predicted) 150–300 450 2.5
1-(Trifluoromethylsulfonyl)-4-(diphenylmethyl)piperazine 21–2584 N/A N/A
Cinnarizine >10,000 N/A 8.7

Key Research Findings

  • Synthetic Flexibility : Sulfonyl groups are introduced via nucleophilic substitution or sulfonylation reactions. Cyclopropanesulfonyl derivatives require specialized reagents (e.g., cyclopropanesulfonyl chloride) under anhydrous conditions .
  • Pharmacological Selectivity: Bulky sulfonyl groups (e.g., cyclopropane, trifluoromethyl) enhance 5-HT2A/D3 selectivity over non-sulfonyl analogs .
  • Toxicity Profile : Sulfonyl derivatives show reduced hepatotoxicity compared to cinnamyl or benzyl analogs, likely due to decreased CYP3A4 interaction .

Biological Activity

1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the piperazine family, characterized by a piperazine ring substituted with a cyclopropanesulfonyl group and a diphenylmethyl moiety. The synthesis typically involves multi-step organic reactions, often starting from commercially available piperazine derivatives. The specific synthetic pathway can influence the yield and purity of the final product.

Table 1: Chemical Structure

ComponentDescription
Piperazine Ring A six-membered ring containing two nitrogen atoms.
Cyclopropanesulfonyl Group A three-membered carbon ring attached to a sulfonyl group.
Diphenylmethyl Moiety Two phenyl groups attached to a central carbon atom.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Neurotransmitter Reuptake Inhibition : Similar compounds have shown activity in inhibiting neurotransmitter transporters, potentially affecting mood and cognitive functions .
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Mtb) .

Pharmacological Effects

  • Antimicrobial Activity : The compound has demonstrated promising results against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth.
  • Analgesic Properties : Studies suggest that related piperazine derivatives can exhibit analgesic effects, potentially providing pain relief comparable to established analgesics like morphine .
  • Anti-inflammatory Effects : Inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4) has been noted, suggesting potential applications in treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperazine derivatives, including this compound. Results indicated an MIC of approximately 11.53 µM against Mtb, showcasing its potential as an anti-tuberculosis agent .

Case Study 2: Analgesic Activity

In experimental models, piperazine derivatives were assessed for analgesic activity. Compounds similar to this compound exhibited enhanced pain relief effects compared to traditional analgesics in animal models .

Safety and Toxicology

Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary studies suggest that derivatives of this compound exhibit low toxicity in vitro, but comprehensive in vivo studies are necessary to confirm these findings.

Table 2: Toxicological Data

ParameterResult
Hemolysis Potential Low hemolytic activity at therapeutic concentrations .
Biocompatibility Favorable biocompatibility observed in human blood cell assays .

Q & A

Q. What established synthetic routes are available for 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine, and how do reaction parameters influence yield and purity?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-arylsulfonyl piperazines can be synthesized by reacting piperazine precursors with sulfonyl chlorides under basic conditions (e.g., using DCM as a solvent and DIEA as a base) . Key parameters include:

  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (e.g., using diethyl ether) is critical for isolating pure products .
  • Stoichiometry : A 1:1 molar ratio of piperazine to sulfonyl chloride ensures complete substitution while avoiding over-functionalization .

Q. What spectroscopic and computational methods are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, cyclopropane protons appear as distinct multiplets (δ 1.0–2.0 ppm), while sulfonyl groups deshield adjacent protons .
  • IR : Sulfonyl groups exhibit strong absorption bands at 1150–1350 cm1^{-1} (S=O stretching) .
  • DFT Studies : Computational models (e.g., Gaussian software) predict molecular geometry, electrostatic potential surfaces, and reactivity, aiding in docking studies .

Q. How is the compound screened for preliminary pharmacological activity?

  • Enzyme Inhibition Assays : Test against targets like acetylcholinesterase or urease using Ellman’s method (measuring thiol release at 412 nm) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF7) with IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the sulfonyl or diphenylmethyl groups) alter biological activity?

  • Diphenylmethyl Modifications : Bulky groups (e.g., 4-chlorobenzhydryl) enhance cytotoxicity by improving membrane permeability .
  • Sulfonyl Group Variations : Electron-withdrawing groups (e.g., nitro) increase enzyme inhibition potency by stabilizing ligand-receptor interactions .
  • Case Study : Replacing cyclopropanesulfonyl with benzoyl in 1-(4-substitutedbenzoyl)piperazine derivatives reduced antiarrhythmic activity but improved antimicrobial effects .

Q. What methodologies are used to evaluate the compound’s cytotoxicity across diverse cancer cell lines?

  • Cell Line Selection : Use panels (e.g., liver HUH7, breast MCF7) to assess tissue-specific activity .
  • Time-Dependent Analysis : Incubate compounds for 24–72 hours to identify delayed effects (e.g., apoptosis induction in HCT-116 colon cancer cells) .
  • Mechanistic Studies : Flow cytometry (Annexin V/PI staining) and Western blotting (Bcl-2, Bax) clarify apoptotic pathways .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Assay Conditions : Compare buffer pH (e.g., urease assays at pH 6.8 vs. 7.4 alter ionization states) .
  • Compound Purity : HPLC (≥95% purity) ensures activity is not confounded by impurities .
  • Cell Model Variability : Normalize data using reference inhibitors (e.g., doxorubicin for cytotoxicity) .

Key Notes

  • Structural Complexity : The cyclopropane and diphenylmethyl groups require careful steric analysis in docking studies .

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